[3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
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Overview
Description
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity. This compound is particularly noted for its ability to target indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine involves multiple steps. The starting material is typically a chlorinated purine derivative, which undergoes a series of acetylation reactions to introduce the acetyl groups at the 2’, 3’, and 5’ positions of the ribofuranosyl moiety. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of new analogs with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: It has potential therapeutic applications in the treatment of lymphoid malignancies due to its antitumor activity.
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine involves the inhibition of DNA synthesis. The compound is incorporated into the DNA of rapidly dividing cells, leading to the termination of DNA chain elongation. This results in the induction of apoptosis, or programmed cell death, in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine include other purine nucleoside analogs such as:
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Cladribine: Used for the treatment of hairy cell leukemia.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPLUTIBYLKPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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